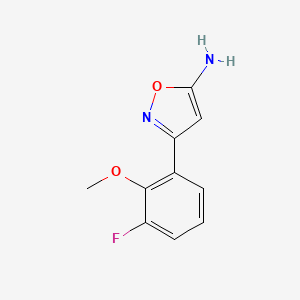
4-(trifluoromethoxy)-N-(2,4,6-trimethylphenyl)benzene-1-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(trifluoromethoxy)-N-(2,4,6-trimethylphenyl)benzene-1-sulfonamide is a synthetic organic compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(trifluoromethoxy)-N-(2,4,6-trimethylphenyl)benzene-1-sulfonamide typically involves the following steps:
Formation of the Sulfonamide Group: The reaction between a sulfonyl chloride and an amine to form the sulfonamide linkage.
Introduction of the Trifluoromethoxy Group: This can be achieved through nucleophilic substitution reactions using appropriate trifluoromethoxy reagents.
Attachment of the Trimethylphenyl Group: This step may involve Friedel-Crafts alkylation or other suitable aromatic substitution reactions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts or solvents to facilitate the reactions.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl groups on the trimethylphenyl ring.
Reduction: Reduction reactions could target the sulfonamide group, potentially converting it to an amine.
Substitution: The trifluoromethoxy group and the sulfonamide group may participate in various substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfone derivatives, while reduction could produce amines.
科学的研究の応用
4-(trifluoromethoxy)-N-(2,4,6-trimethylphenyl)benzene-1-sulfonamide may have applications in various fields:
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.
Medicine: Possible applications as an antimicrobial or anti-inflammatory agent.
Industry: Use in the synthesis of specialty chemicals or materials.
作用機序
The mechanism of action for this compound would depend on its specific application. In medicinal chemistry, sulfonamides typically inhibit bacterial growth by interfering with folic acid synthesis. The trifluoromethoxy and trimethylphenyl groups may enhance binding affinity or selectivity for specific molecular targets.
類似化合物との比較
Similar Compounds
4-(trifluoromethoxy)benzenesulfonamide: Lacks the trimethylphenyl group.
N-(2,4,6-trimethylphenyl)benzenesulfonamide: Lacks the trifluoromethoxy group.
4-methoxy-N-(2,4,6-trimethylphenyl)benzenesulfonamide: Contains a methoxy group instead of a trifluoromethoxy group.
Uniqueness
The presence of both the trifluoromethoxy and trimethylphenyl groups in 4-(trifluoromethoxy)-N-(2,4,6-trimethylphenyl)benzene-1-sulfonamide may confer unique chemical properties, such as increased lipophilicity or enhanced stability, making it distinct from similar compounds.
特性
分子式 |
C16H16F3NO3S |
|---|---|
分子量 |
359.4 g/mol |
IUPAC名 |
4-(trifluoromethoxy)-N-(2,4,6-trimethylphenyl)benzenesulfonamide |
InChI |
InChI=1S/C16H16F3NO3S/c1-10-8-11(2)15(12(3)9-10)20-24(21,22)14-6-4-13(5-7-14)23-16(17,18)19/h4-9,20H,1-3H3 |
InChIキー |
KHWNUOBXIALDGP-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C(=C1)C)NS(=O)(=O)C2=CC=C(C=C2)OC(F)(F)F)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![rac-(1R,4S,5S)-5-(methoxycarbonyl)bicyclo[2.1.0]pentane-5-carboxylicacid](/img/structure/B13582060.png)
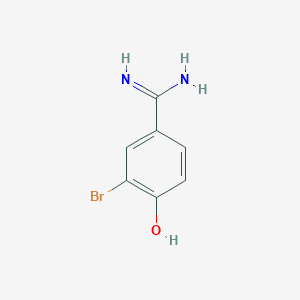
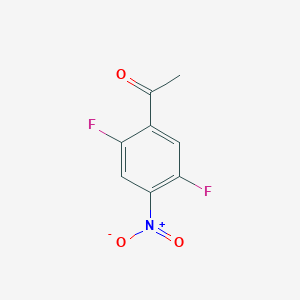
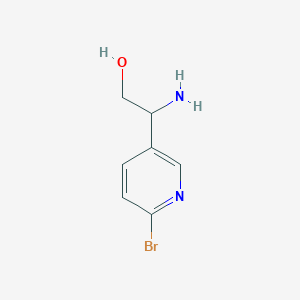

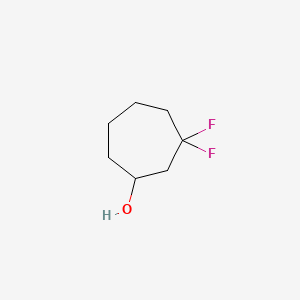
![(2E)-2-cyano-N-cyclohexyl-3-[5-(phenylsulfanyl)furan-2-yl]prop-2-enamide](/img/structure/B13582088.png)
![[(4-Fluorophenyl)methyl][(2-methoxy-1,3-benzothiazol-6-yl)methyl]amine](/img/structure/B13582093.png)
![Rac-2-[(5r,8r)-2-[(tert-butoxy)carbonyl]-2-azaspiro[4.5]decan-8-yl]aceticacid](/img/structure/B13582107.png)
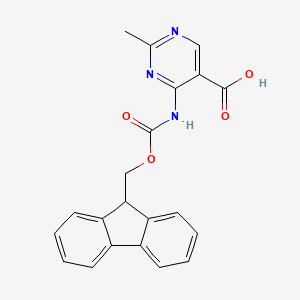
![lithium(1+)1,5-dioxo-2H,3H,5H,9bH-1lambda4-[1,3]thiazolo[2,3-a]isoindole-3-carboxylate](/img/structure/B13582119.png)

![rac-{[(2R,3S)-2-phenyloxolan-3-yl]methyl}urea](/img/structure/B13582140.png)
